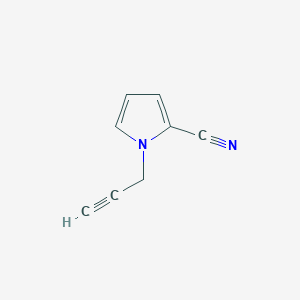

1-(2-propynyl)-1H-pyrrole-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

1-prop-2-ynylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C8H6N2/c1-2-5-10-6-3-4-8(10)7-9/h1,3-4,6H,5H2 |

InChI Key |

RAWAVTIFUOZXFJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C=CC=C1C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Propynyl 1h Pyrrole 2 Carbonitrile and Its Derivatives

Direct Functionalization Approaches to Pyrrole-2-carbonitrile (B156044) Core

Direct functionalization strategies offer a convergent approach to 1-(2-propynyl)-1H-pyrrole-2-carbonitrile, starting from a pyrrole (B145914) ring that is subsequently modified to introduce the propynyl (B12738560) and carbonitrile groups.

The introduction of the 2-propynyl group at the N1 position of the pyrrole ring is a crucial step. N-alkylation of pyrrole-2-carbonitrile with a propargyl halide is a common and effective method. The reaction typically proceeds via an SN2 mechanism, where the pyrrolide anion, generated in situ by a base, acts as a nucleophile attacking the electrophilic carbon of the propargyl halide.

The choice of base and solvent system is critical for the success of this reaction. A variety of bases can be employed, with potassium carbonate (K2CO3) and potassium hydroxide (B78521) (KOH) being common choices. Solvents such as dimethylformamide (DMF) and acetone (B3395972) are frequently used. For instance, the N-propargylation of polysubstituted pyrroles has been successfully achieved using propargyl bromide in the presence of K2CO3 in DMF at elevated temperatures. researchgate.net In some cases, the reaction can be performed at room temperature, although this may require longer reaction times to achieve high yields. researchgate.net The use of a stronger base like KOH in acetone has also been reported, although it may lead to lower yields in certain cases. researchgate.net

Table 1: N-Alkylation of Pyrrole-2-carbonitrile with Propargyl Bromide

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | K2CO3 (4.0 equiv) | DMF | Room Temp. | 14 | 87 | researchgate.net |

| 2 | K2CO3 (6.0 equiv) | DMF | Room Temp. | 14 | 87 | researchgate.net |

| 3 | KOH | Acetone | Room Temp. | - | 10 | researchgate.net |

| 4 | K2CO3 | DMF | 60 | - | - | researchgate.net |

The introduction of a nitrile group at the C2 position of the pyrrole ring is a key transformation for the synthesis of the target molecule. While direct cyanation of 1-(2-propynyl)-1H-pyrrole can be challenging, alternative strategies focus on the formation of the pyrrole-2-carbonitrile scaffold from suitable precursors.

One effective method involves the cyclocondensation of enones with aminoacetonitrile, which furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can then be oxidized to afford the desired 3,5-disubstituted pyrrole-2-carbonitriles. researchgate.net This two-step process provides a versatile entry to pyrrole-2-carbonitriles with various substitution patterns. researchgate.net

Another approach involves a multi-component reaction strategy. For instance, a copper-catalyzed reaction between terminal alkynes, sulfonyl azides, and phenacylmalononitriles can lead to the formation of functionalized 2-amino-3-cyano pyrroles with excellent regioselectivity and high yields. rsc.org Although this method yields a 3-cyano pyrrole, it highlights the utility of multi-component reactions in constructing cyanopyrrole derivatives.

De Novo Synthesis of the Pyrrole Ring Incorporating Propynyl and Carbonitrile Groups

De novo synthesis involves the construction of the pyrrole ring from acyclic precursors, allowing for the direct incorporation of the propynyl and carbonitrile functionalities or their precursors into the final molecule.

The intramolecular cyclization of appropriately substituted acyclic precursors is a powerful strategy for the de novo synthesis of the pyrrole ring. A notable example is the base-mediated intramolecular cyclization of N-propargylamines, which provides a direct route to structurally diversified pyrroles. organic-chemistry.org This method is broadly applicable and tolerates a variety of functional groups.

Gold-catalyzed cascade reactions have also emerged as an efficient tool for pyrrole synthesis. For instance, the hydroamination/cyclization of α-amino ketones with alkynes, catalyzed by a gold complex, affords substituted pyrroles with high regioselectivity. organic-chemistry.org This approach benefits from the use of readily accessible starting materials.

Multi-component reactions (MCRs) are highly efficient processes that allow for the formation of complex molecules in a single step from three or more starting materials. bohrium.comorientjchem.org MCRs offer significant advantages in terms of atom economy, step economy, and the ability to generate diverse molecular libraries. nih.govresearchgate.net

Several MCRs have been developed for the synthesis of pyrrole derivatives. bohrium.com For the synthesis of pyrrole carbonitriles, a three-component reaction of an α-hydroxyketone, an oxoacetonitrile, and a primary amine can be employed. nih.gov This method allows for the concise synthesis of N-substituted 2,3,5-functionalized pyrroles. nih.gov By choosing a propargylamine (B41283) as the primary amine component, this reaction could potentially be adapted for the direct synthesis of this compound derivatives.

Table 2: Three-Component Synthesis of N-Substituted Pyrrole-3-carbonitriles

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-oxobutanenitrile | 4-fluoroaniline | Acetic Acid | Ethanol | 70 | 53 | nih.gov |

| 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-oxobutanenitrile | 2-phenylethylamine | Acetic Acid | Ethanol | 70 | 76 | nih.gov |

Catalysis plays a pivotal role in modern organic synthesis, and various catalytic systems have been developed for the construction of the pyrrole ring. nih.gov These approaches often offer high efficiency, selectivity, and functional group tolerance.

Transition metal catalysis, particularly with palladium, copper, and gold, has been extensively explored for pyrrole synthesis. organic-chemistry.orgresearchgate.net For example, a palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids provides a route to substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.org This reaction proceeds via a C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation.

Organocatalysis has also emerged as a powerful tool for pyrrole synthesis. nih.gov For instance, secondary amine-catalyzed [3+2] annulation reactions can be used to construct the pyrrole ring. nih.gov These metal-free conditions are often attractive from an environmental and economic perspective.

Catalytic Approaches in Pyrrole Ring Annulation

Regiochemical Control in this compound Synthesis

Achieving regiochemical control is critical in the synthesis of substituted pyrroles to ensure the desired isomer is formed. The target compound, this compound, features substituents at the N-1 and C-2 positions. The synthesis must therefore control for the formation of other isomers, such as those with substitution at the C-3 position or N-alkylation of a different pyrrole isomer.

The regioselective N-alkylation of pyrrole-2-carbonitrile is generally straightforward due to the directing effect of the nitrile group and the inherent reactivity of the pyrrole nitrogen. However, the initial synthesis of the pyrrole-2-carbonitrile precursor requires careful control. Multicomponent reactions are often employed for the de novo synthesis of substituted pyrroles, where the choice of starting materials and catalyst dictates the final substitution pattern. acs.org For example, ruthenium-catalyzed three-component reactions of ketones, amines, and diols can provide access to a wide range of substituted pyrroles with high regioselectivity. acs.org Similarly, cycloaddition reactions, such as the [3+2] cycloaddition of methylisocyanoacetate with α,β-unsaturated nitriles, offer a regioselective route to 2-substituted pyrroles. nih.gov The specific challenge is to design a synthetic sequence that reliably places the carbonitrile at the C-2 position while leaving the N-1 position available for the subsequent propargylation step.

Stereochemical Considerations in the Synthesis of Chiral Derivatives

While this compound itself is an achiral molecule, its propargyl group serves as a valuable handle for the synthesis of chiral derivatives. Stereochemical control can be introduced through several strategies, often involving asymmetric catalysis.

One major approach is the use of asymmetric phase-transfer catalysis (PTC) for subsequent reactions. Chiral, non-racemic quaternary ammonium (B1175870) salts can be used to catalyze reactions that create a new stereocenter, such as intramolecular alkylations or Michael additions, with high enantioselectivity. nih.gov

Another strategy involves stereoselective reactions targeting the alkyne. For instance, an asymmetric addition of a nucleophile across the triple bond, mediated by a chiral catalyst, could generate a chiral center in the resulting side chain. Furthermore, the propargyl group can participate in cascade reactions that build complex, chiral polycyclic systems. N-heterocyclic carbene (NHC)-catalyzed cascade reactions have been shown to construct functionalized pyrrolo-fused quinolines with excellent diastereo- and enantioselectivities. nih.gov Similarly, the nucleophilic addition of the pyrrole ring to chiral nitrones can proceed with high diastereoselectivity, providing a route to chiral pyrrolylglycine derivatives. rsc.org These methodologies highlight the potential of using the inherent reactivity of the pyrrole and the propargyl group to construct optically active molecules for various applications. rsc.org

Chemical Reactivity and Transformational Chemistry of 1 2 Propynyl 1h Pyrrole 2 Carbonitrile

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. The presence of the 2-carbonitrile group significantly influences its reactivity profile.

Electrophilic Substitution Reactions on the Pyrrole Ring

Pyrrole and its derivatives are known to undergo electrophilic aromatic substitution reactions more readily than benzene (B151609) due to the electron-donating nature of the nitrogen atom, which increases the electron density of the ring. uobaghdad.edu.iqpearson.comonlineorganicchemistrytutor.com Generally, electrophilic attack on an unsubstituted pyrrole ring occurs preferentially at the C-2 position, as the resulting cationic intermediate is stabilized by three resonance structures. uobaghdad.edu.iqonlineorganicchemistrytutor.com

Common electrophilic substitution reactions for pyrroles include nitration, sulfonation, and halogenation. wikipedia.org For instance, halogenation of pyrrole derivatives can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or bromine. wikipedia.orgnih.gov While specific studies on the electrophilic substitution of 1-(2-propynyl)-1H-pyrrole-2-carbonitrile are not extensively documented, the general principles of pyrrole chemistry suggest that such reactions are feasible, leading to functionalization at the C-4 or C-5 position.

Nucleophilic Additions and Ring Transformations

While the pyrrole ring itself is generally resistant to nucleophilic attack, the presence of the electron-withdrawing 2-carbonitrile group can facilitate nucleophilic additions to the ring, potentially leading to ring transformations. More commonly, however, the pyrrole nucleus in N-substituted pyrroles can participate in intramolecular cyclization reactions where a nucleophile from the N-substituent attacks a position on the ring.

Research on related N-alkyne substituted pyrrole derivatives has demonstrated that the pyrrole ring can be involved in cyclization reactions. beilstein-journals.org For instance, in the presence of a nucleophile, the pyrrole nitrogen can participate in ring-closing reactions involving the N-substituent.

Furthermore, the pyrrole ring can undergo cycloaddition reactions. For example, N-substituted pyrroles can act as dienes in [4+2] cycloadditions, particularly when an electron-withdrawing group is present on the nitrogen. wikipedia.org Benzyne, generated from a hexadehydro-Diels-Alder (HDDA) reaction, has been shown to undergo [4+2] cycloaddition with N-substituted pyrroles. nih.gov

Transformations Involving the Propynyl (B12738560) Moiety

The terminal alkyne of the propynyl group is a versatile functional group that can undergo a wide array of chemical transformations, providing a gateway to a diverse range of molecular architectures.

Alkyne Metathesis and Related Reactions

Alkyne metathesis is a powerful carbon-carbon triple bond forming reaction that involves the scrambling of alkyne fragments. nih.govnsf.gov This reaction is typically catalyzed by high-oxidation-state metal alkylidyne complexes, such as those of molybdenum or tungsten. nih.govnsf.gov For terminal alkynes like this compound, self-metathesis can lead to the formation of a symmetrical internal alkyne and ethylene. Cross-metathesis with another alkyne is also a possibility, allowing for the synthesis of unsymmetrical internal alkynes.

Recent advancements have led to the development of more user-friendly and air-tolerant alkyne metathesis catalysts. nih.govresearchgate.net These catalysts exhibit broad substrate scope and high functional group tolerance, making them suitable for complex molecules. nih.gov

| Catalyst Type | Common Metals | Typical Reaction Conditions |

| Schrock-type | Mo, W | Inert atmosphere, organic solvents |

| Fürstner-type | Mo | Inert atmosphere, organic solvents |

| Multidentate Ligand-based | Mo | Can be designed for open-air conditions |

Click Chemistry Applications and Huisgen Cycloadditions

The terminal alkyne of this compound is an ideal substrate for "click" chemistry, a set of powerful, reliable, and selective reactions. wikipedia.org The most prominent example of a click reaction involving an alkyne is the Huisgen 1,3-dipolar cycloaddition with an azide (B81097) to form a 1,2,3-triazole. wikipedia.orgnih.gov

The thermal Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.org However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant that exclusively yields the 1,4-disubstituted triazole. wikipedia.org This reaction is a cornerstone of click chemistry and is widely used in various fields, including drug discovery and materials science.

The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would be expected to proceed smoothly to afford the corresponding 1-(1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carbonitrile.

| Reaction | Catalyst | Regioselectivity |

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts | Exclusively 1,4-isomer |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru complexes | Exclusively 1,5-isomer |

Hydration and Halogenation Reactions of the Alkyne

The terminal alkyne can undergo hydration to form a ketone. This reaction is typically catalyzed by mercury(II) salts in the presence of aqueous acid. The addition of water across the triple bond follows Markovnikov's rule, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone. For this compound, hydration would yield 1-(2-oxopropyl)-1H-pyrrole-2-carbonitrile.

Halogenation of the alkyne can also be achieved. For instance, the reaction with one equivalent of a halogen (e.g., Br₂) would lead to the formation of a dihaloalkene, while two equivalents would result in a tetrahaloalkane.

Interestingly, the alkyne moiety can participate in intramolecular electrophilic cyclization reactions. For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, which are structurally similar to the title compound, have been shown to undergo electrophilic cyclization with iodine in dichloromethane (B109758) to yield iodine-substituted pyrrolo-oxazinone derivatives. beilstein-journals.org This type of reaction highlights the ability of the pyrrole ring to act as an internal nucleophile in the presence of an activated alkyne. A similar reaction could be envisioned for this compound.

Reactions of the Carbonitrile Functional Group

The carbonitrile (or nitrile) group is a versatile functional group that can undergo a variety of transformations.

Reductions to Amines and Aldehydes

In general, the reduction of nitriles can yield either primary amines or aldehydes, depending on the reducing agent and reaction conditions.

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. This reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere, is another widely used method for this transformation.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde requires milder reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.

Table 1: General Reagents for Nitrile Reduction

| Product | Reagent(s) |

| Primary Amine | Lithium aluminum hydride (LiAlH₄) |

| Catalytic Hydrogenation (H₂/Catalyst) | |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) |

No specific studies detailing the reduction of the carbonitrile group in this compound have been identified.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reaction is fundamental to the formation of new carbon-carbon bonds.

Grignard Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone.

Organolithium Reagents: Organolithium reagents (R-Li), being strong nucleophiles, also readily add to nitriles to form ketones after acidic workup.

No specific examples of nucleophilic additions to the nitrile functionality of this compound have been reported in the available literature.

Cascade and Tandem Reactions Utilizing the Compound's Multifunctionality

The presence of both a propargyl group (a terminal alkyne) and a nitrile group on the pyrrole scaffold of this compound suggests the potential for this molecule to participate in cascade or tandem reactions. Such reactions, where multiple bonds are formed in a single operation, are highly efficient in organic synthesis.

Potential, though unconfirmed, cascade reactions for this molecule could involve:

Intramolecular Cyclizations: The propargyl group could potentially undergo intramolecular cyclization with the pyrrole ring or the nitrile group under suitable conditions (e.g., catalyzed by transition metals) to form fused heterocyclic systems. Studies on related N-alkyne-substituted pyrrole esters have shown the feasibility of such cyclizations to form pyrrolopyrazinone and pyrrolotriazinone skeletons. beilstein-journals.org

Tandem Reactions Involving Both Functional Groups: It is conceivable that a single reagent or catalyst could initiate a reaction at one functional group, which then triggers a subsequent reaction at the other. For example, a nucleophilic addition to the nitrile might be followed by an intramolecular reaction involving the alkyne.

Table 2: Potential Multifunctional Reactivity

| Reaction Type | Potential Reacting Groups | Potential Product Type |

| Intramolecular Cyclization | Propargyl and Pyrrole Ring | Fused Pyrrole Systems |

| Intramolecular Cyclization | Propargyl and Nitrile Group | Fused Pyridine Systems |

It is important to reiterate that these are hypothetical reaction pathways based on the known reactivity of similar structures. There is no published research that specifically demonstrates these cascade or tandem reactions for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, making it an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 1-(2-propynyl)-1H-pyrrole-2-carbonitrile reveals distinct signals corresponding to each unique proton in the molecule. The pyrrole (B145914) ring protons typically appear as multiplets in the aromatic region of the spectrum. Specifically, the proton at the C5 position is expected to resonate as a triplet, while the protons at C3 and C4 would also show characteristic splitting patterns due to coupling with adjacent protons.

The propargyl group introduces two key signals: a singlet or a triplet for the acetylenic proton (C≡C-H) and a doublet for the methylene protons (-CH₂-). The chemical shift of the methylene protons is influenced by the adjacent nitrogen atom of the pyrrole ring and the alkyne group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| H-3 (Pyrrole) | ~6.90 | dd |

| H-4 (Pyrrole) | ~6.20 | t |

| H-5 (Pyrrole) | ~7.10 | dd |

| CH₂ (Propargyl) | ~5.00 | d |

| C≡CH (Propargyl) | ~2.50 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for This compound is expected to show distinct peaks for each of the eight carbon atoms.

The carbonitrile carbon (C≡N) will appear in the characteristic downfield region for nitriles. The pyrrole ring carbons will have chemical shifts indicative of their positions within the aromatic heterocycle, with the carbon attached to the nitrile group (C2) being significantly deshielded. The carbons of the propargyl group will also have signature chemical shifts, with the acetylenic carbons appearing in the mid-range of the spectrum and the methylene carbon influenced by the nitrogen atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrrole) | ~125.0 |

| C3 (Pyrrole) | ~112.0 |

| C4 (Pyrrole) | ~110.0 |

| C5 (Pyrrole) | ~122.0 |

| C≡N (Nitrile) | ~115.0 |

| CH₂ (Propargyl) | ~38.0 |

| C≡CH (Propargyl) | ~78.0 |

| C≡CH (Propargyl) | ~75.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A COSY experiment would show correlations between adjacent protons, confirming the coupling between the H-3, H-4, and H-5 protons of the pyrrole ring, as well as the coupling between the methylene and acetylenic protons of the propargyl group.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the pyrrole ring and the propargyl substituent.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations (typically over two to three bonds) between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule, such as the correlation between the methylene protons of the propargyl group and the C2 and C5 carbons of the pyrrole ring, confirming the N-substitution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of This compound is expected to display several key absorption bands that are diagnostic for its specific functional groups. The most prominent of these would be the sharp, intense band corresponding to the C≡N stretch of the nitrile group. The terminal alkyne C≡C bond will show a weaker absorption, while the acetylenic C-H bond will exhibit a sharp stretching vibration. The aromatic C-H and C-N stretching vibrations of the pyrrole ring will also be present.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acetylenic C-H | Stretch | ~3300 | Sharp, Medium |

| Aromatic C-H (Pyrrole) | Stretch | ~3100 | Medium |

| Nitrile C≡N | Stretch | ~2230 | Sharp, Strong |

| Alkyne C≡C | Stretch | ~2120 | Weak to Medium |

| Aromatic C=C (Pyrrole) | Stretch | 1600-1450 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In the Raman spectrum of This compound , the C≡C stretching vibration of the alkyne and the C≡N stretch of the nitrile group are expected to be prominent features. The symmetric breathing vibrations of the pyrrole ring are also typically Raman active and can provide further structural confirmation. While FT-IR is more sensitive to polar bonds, Raman spectroscopy excels in detecting the vibrations of the carbon-carbon triple bond and the carbon-nitrogen triple bond, offering a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to confirm its molecular formula, C₉H₆N₂.

The fragmentation of pyrrole derivatives under mass spectrometric conditions is significantly influenced by the nature and position of their substituents. nih.gov In the case of this compound, the electron ionization (EI) mass spectrum is expected to exhibit a prominent molecular ion peak ([M]⁺). The fragmentation pathways are likely dictated by the N-propynyl and the 2-carbonitrile groups.

Key predicted fragmentation patterns for this compound are outlined below:

Loss of a hydrogen atom: Formation of a stable propargyl cation is a common fragmentation pathway for propargyl-substituted compounds, leading to an [M-H]⁺ ion.

Loss of the propynyl (B12738560) group: Cleavage of the N-CH₂ bond would result in the loss of a propynyl radical (•C₃H₃), generating a pyrrole-2-carbonitrile (B156044) cation.

Loss of HCN: A characteristic fragmentation of nitrile-containing aromatic compounds is the elimination of a neutral hydrogen cyanide molecule, which would lead to an [M-HCN]⁺ fragment.

Ring fragmentation: The pyrrole ring itself can undergo cleavage, leading to smaller charged fragments.

A study on 2-substituted pyrrole derivatives demonstrated that the side-chain substituents at the 2-position heavily influence the fragmentation pathways. nih.gov While direct analogies to an N-propynyl group are not detailed, the general principles suggest that the stability of the resulting fragments will govern the observed fragmentation pattern.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₉H₆N₂]⁺ | 142.05 | Molecular Ion |

| [C₉H₅N₂]⁺ | 141.04 | Loss of a hydrogen atom |

| [C₆H₃N₂]⁺ | 103.03 | Loss of the propynyl group |

| [C₈H₅N]⁺ | 115.04 | Loss of hydrogen cyanide |

Note: The m/z values are predicted based on the elemental composition of the fragments.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The UV-Vis spectrum of pyrrole itself exhibits absorption bands that can be attributed to π-π* transitions. researchgate.net The introduction of substituents on the pyrrole ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity.

For this compound, the presence of the electron-withdrawing nitrile group at the 2-position is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyrrole. The N-propynyl group is not expected to significantly participate in conjugation with the pyrrole ring, and thus its effect on the UV-Vis spectrum is likely to be minimal.

Based on data for related N-substituted pyrrole derivatives, the UV-Vis spectrum of this compound in a non-polar solvent is predicted to show absorption maxima in the range of 250-300 nm. researchgate.net

Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties of a molecule. Many functionalized pyrrole derivatives are known to exhibit fluorescence. nih.gov The fluorescence properties of this compound would be dependent on factors such as the rigidity of the molecule and the nature of the solvent. It is anticipated that the compound would exhibit fluorescence upon excitation at its absorption maximum, with the emission wavelength being longer than the excitation wavelength (Stokes shift).

Table 2: Predicted Spectroscopic Properties for this compound

| Parameter | Predicted Value | Technique |

| Absorption Maximum (λmax) | 250 - 300 nm | UV-Vis Spectroscopy |

| Emission Maximum (λem) | > 300 nm | Fluorescence Spectroscopy |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of related structures, such as pyrrole-2-carboxylic acid and other 2-substituted pyrroles, can provide valuable insights into its expected solid-state conformation. uni-regensburg.deresearchgate.netmdpi.com

The crystal structure of pyrrole-2-carboxylic acid reveals that the pyrrole ring and the carboxyl substituent are nearly coplanar. smolecule.com It is expected that the pyrrole ring and the 2-carbonitrile group in this compound would also exhibit a high degree of planarity to maximize electronic delocalization.

The N-propynyl group introduces a non-planar substituent. The orientation of this group relative to the pyrrole ring will be a key feature of the crystal structure. Intermolecular interactions in the solid state are likely to be dominated by weak C-H···N hydrogen bonds involving the nitrile nitrogen and hydrogen atoms from neighboring molecules. Pi-stacking interactions between the aromatic pyrrole rings may also play a role in the crystal packing.

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Feature |

| Molecular Conformation | Planar pyrrole-2-carbonitrile moiety |

| Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking |

| Crystal System | Dependent on packing, likely monoclinic or orthorhombic |

Computational Chemistry and Theoretical Investigations of 1 2 Propynyl 1h Pyrrole 2 Carbonitrile

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products, thereby gaining a deep understanding of reaction mechanisms and kinetics. Such theoretical investigations are crucial for predicting the reactivity of a compound. In the absence of published research, the reaction mechanisms and associated transition states for reactions involving 1-(2-propynyl)-1H-pyrrole-2-carbonitrile remain theoretically uncharacterized.

Conformational Analysis and Potential Energy Surfaces

Most molecules are not rigid structures and can exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers and the energy barriers between them by exploring the molecule's potential energy surface. This information is vital for understanding a molecule's flexibility and how its shape can influence its properties and interactions. For this compound, a comprehensive conformational analysis and the corresponding potential energy surfaces have not been documented in the scientific literature.

Strategic Applications of 1 2 Propynyl 1h Pyrrole 2 Carbonitrile As a Synthetic Precursor

Building Block for Complex Heterocyclic Systems

The intrinsic reactivity of the N-propargyl and nitrile moieties within 1-(2-propynyl)-1H-pyrrole-2-carbonitrile makes it an ideal starting material for the synthesis of intricate heterocyclic frameworks, particularly those containing fused ring systems.

Synthesis of Fused Pyrrole (B145914) Derivatives

The terminal alkyne of the propargyl group is a key functional handle for intramolecular cyclization reactions, enabling the construction of bicyclic systems where a new ring is fused to the initial pyrrole core. Research on analogous N-alkyne substituted pyrrole derivatives demonstrates that these precursors can undergo various cyclization pathways to yield novel fused heterocycles. beilstein-journals.org

For instance, electrophilic cyclization can be initiated by treating the alkyne with reagents like iodine. This process leads to the formation of iodine-containing fused systems, such as pyrrolo[2,1-c] rsc.orglookchem.comoxazinones when starting from a pyrrole-2-carboxylate. beilstein-journals.org Another powerful strategy involves nucleophilic cyclization using reagents like hydrazine, which can lead to the formation of fused pyridazinone or triazinone rings, specifically pyrrolopyrazinones and pyrrolotriazinones. beilstein-journals.org These reactions showcase the utility of the N-propargyl group in creating diverse, fused heterocyclic scaffolds that are of significant interest in medicinal chemistry.

| Starting Material Type | Reagent/Condition | Fused Ring System Formed | Resulting Scaffold |

| N-propargyl-pyrrole | Iodine (I₂) | Electrophilic Cyclization | Pyrrolo[2,1-c] rsc.orglookchem.comoxazinone |

| N-propargyl-pyrrole | Hydrazine (N₂H₄) | Nucleophilic Cyclization | Pyrrolopyrazinone |

| N-propargyl-pyrrole | Hydrazine (N₂H₄) | Nucleophilic Cyclization | Pyrrolotriazinone |

Table 1: Representative cyclization reactions of N-propargyl pyrroles to form fused heterocyclic systems. beilstein-journals.org

Construction of Polycyclic Aromatic Compounds

While direct synthesis of large polycyclic aromatic compounds (PAHs) from this compound is a specialized area, the compound's functional groups provide logical connection points for building such systems. The terminal alkyne is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

This strategy would involve coupling the propargyl group with various aryl or vinyl halides. The resulting elaborated structure could then be subjected to a second intramolecular cyclization reaction, such as a gold- or platinum-catalyzed hydroarylation, to form a new aromatic ring. By carefully choosing the coupling partners, this stepwise approach allows for the controlled construction of complex, pyrrole-annulated polycyclic systems, which are valuable in materials science and electronics.

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic properties of the pyrrole ring, combined with the versatile reactivity of the propargyl group, make this compound an attractive precursor for advanced materials. Its structure is particularly relevant for the synthesis of functional polymers and molecular fluorophores.

A key application is in the field of conducting polymers. Analogous monomers, such as N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP), have been synthesized and successfully electropolymerized to create thin, conductive polymer films. nih.govrsc.org The N-propargyl group in these systems serves two purposes: it allows for the initial polymerization, and the terminal alkyne remains as a reactive site on the polymer backbone. This allows for post-polymerization modification using highly efficient reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". nih.govrsc.org This powerful technique enables the attachment of various functional molecules (e.g., fluorophores, biomolecules, or solubility-modifying groups) onto the polymer surface, allowing for precise tuning of the material's properties.

Intermediate in the Modular Synthesis of Natural Product Scaffolds

The pyrrole heterocycle is a fundamental structural motif found in a vast array of marine and terrestrial natural products, many of which exhibit significant biological activity. chim.itsemanticscholar.org The synthesis of these complex molecules often relies on a modular or convergent approach, where different pieces of the molecule are synthesized separately and then joined together.

This compound is an ideal building block for such strategies. The propargyl group serves as a versatile handle for conjugation via click chemistry. organic-chemistry.orgmdpi.com A synthetic strategy could involve preparing an advanced intermediate of a natural product containing an azide (B81097) group. This fragment can then be covalently linked to the this compound "module" in a single, high-yielding step. This CuAAC reaction forms a stable triazole ring that links the pyrrole core to the rest of the natural product scaffold. This approach is highly efficient and tolerant of a wide range of other functional groups, making it suitable for the late-stage modification of complex molecules and the synthesis of natural product analogues for structure-activity relationship studies.

Development of Chemical Libraries for Academic Screening Programs

Diversity-oriented synthesis (DOS) is a powerful strategy used to create large collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening and drug discovery. rsc.orgnih.gov this compound is an excellent starting scaffold for DOS due to its two orthogonal reactive sites: the alkyne and the nitrile.

Each functional group can be independently transformed into a variety of other groups, rapidly generating molecular diversity from a common core. The alkyne can participate in click chemistry to introduce a wide range of substituents. nih.gov Simultaneously or sequentially, the nitrile group can be subjected to various transformations. For example, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with Grignard reagents to form ketones. This divergent approach allows for the creation of a large library of related but structurally distinct compounds, which can then be screened for biological activity against various therapeutic targets.

| Reactive Site | Reaction Type | Resulting Functional Group |

| Alkyne | CuAAC (Click Chemistry) | 1,2,3-Triazole |

| Sonogashira Coupling | Substituted Alkyne | |

| Hydration | Methyl Ketone | |

| Nitrile | Hydrolysis (acidic/basic) | Carboxylic Acid / Amide |

| Reduction (e.g., with LiAlH₄) | Primary Amine | |

| Reaction with Grignard Reagents | Ketone |

Table 2: Examples of diversification reactions applicable to this compound for chemical library synthesis.

Conclusion and Future Research Directions in 1 2 Propynyl 1h Pyrrole 2 Carbonitrile Chemistry

Summary of Current Research Advancements and Methodological Achievements

Currently, there is a limited body of published research focused specifically on 1-(2-propynyl)-1H-pyrrole-2-carbonitrile. However, the synthesis of this compound can be logically inferred from established methods for N-substituted pyrroles. The primary synthetic route would likely involve the N-alkylation of pyrrole-2-carbonitrile (B156044) with a propargyl halide (e.g., propargyl bromide).

Methodological achievements in the broader field of pyrrole (B145914) chemistry provide a solid foundation for working with this compound. The synthesis of the parent molecule, 1-(2-propynyl)pyrrole, has been efficiently demonstrated, and various synthetic strategies for other substituted pyrroles are well-documented. researchgate.netuctm.edu These methods, including classical approaches like the Paal-Knorr synthesis and modern transition-metal-catalyzed reactions, offer a robust toolkit for accessing the core structure and its derivatives. organic-chemistry.orgmdpi.com

Identification of Promising Untapped Research Avenues

The true potential of this compound lies in the diverse reactivity of its functional groups, opening up numerous untapped research avenues.

Click Chemistry and Bioconjugation: The terminal alkyne of the propargyl group is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comwikipedia.org This reaction allows for the efficient and specific conjugation of the pyrrole moiety to a wide array of molecules, including biomolecules like peptides, proteins, and nucleic acids, as well as polymers and functional materials. nih.govnih.gov This opens up possibilities in fields ranging from drug delivery and bioimaging to materials science.

Medicinal Chemistry and Drug Design: The pyrrole ring is a well-established pharmacophore found in numerous biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents. mdpi.comnih.govnih.goveurekaselect.com The pyrrole-2-carbonitrile scaffold, in particular, has been investigated for various therapeutic applications. researchgate.netnih.govnih.gov Untapped avenues include:

Screening for Biological Activity: Systematic screening of this compound and its derivatives against a wide range of biological targets (e.g., kinases, proteases, GPCRs) could uncover novel therapeutic leads.

Derivative Synthesis: The propargyl and nitrile groups serve as handles for further chemical modification to create libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new points for diversification.

Materials Science: The rigid, aromatic pyrrole core combined with the polymerizable propargyl group suggests potential applications in the development of novel conductive polymers and functional organic materials. Electropolymerization of N-substituted pyrrole derivatives is a known method for creating such materials. nih.gov

Integration of New Synthetic Technologies and Methodologies

Future synthesis and modification of this compound can benefit significantly from the integration of modern technologies that offer improvements in efficiency, yield, and sustainability.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various pyrrole derivatives. acs.orgnih.govbenthamdirect.comingentaconnect.comresearchgate.net This technology could be applied to both the initial N-alkylation step and subsequent derivatization reactions, accelerating the discovery process.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. For reactions that may be exothermic or involve hazardous reagents, flow chemistry provides a safer and more efficient alternative to traditional batch processing.

Advanced Catalysis: Exploring novel catalytic systems, such as gold- or manganese-catalyzed cyclizations, could provide alternative and more efficient routes to the pyrrole core and its analogs. organic-chemistry.org Furthermore, developing new catalysts for the functionalization of the pyrrole ring or the propargyl group remains a key area for innovation.

Prospects for Advanced Computational Design and Prediction

Computational chemistry offers powerful tools to guide and accelerate research into this compound, minimizing the need for extensive trial-and-error experimentation.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. This information can help in understanding its chemical behavior and in designing new reactions.

Molecular Docking and Virtual Screening: For medicinal chemistry applications, molecular docking can be used to predict the binding modes and affinities of this compound and its virtual derivatives with specific biological targets. nih.gov This allows for the rational design of more potent and selective inhibitors or modulators. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of pyrrole derivatives and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Q & A

Q. What are the established synthetic routes for 1-(2-propynyl)-1H-pyrrole-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves cyclization or coupling reactions. For example, high-pressure conditions (160°C in a stainless steel tube) with nitrosyl formate and dichloromethane under argon yield 92% of a related pyrrole-carbonitrile compound . Another method employs palladium-catalyzed C–N coupling between p-tolylboronic acid and 1-(2-oxoethyl)-1H-pyrrole-2-carbonitrile in DMF at 70°C . Key variables affecting yield include solvent purity (anhydrous DMF via Schlenk techniques), catalyst loading (optimal at 50 mg), and reaction time (9 hours) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:

- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.75 (d, J = 4.8 Hz, 2H), 8.00 (dd, J = 3.0, 1.7 Hz, 1H) indicate aromatic protons and coupling patterns .

- ¹³C NMR : Signals at δ 158.52 (carbonitrile carbon) and 126.09 (pyrrole ring carbons) confirm regiochemistry .

- HRMS : A calculated m/z of 171.0665 [M+H]⁺ matches experimental data (171.0678) for related analogs .

Q. What are the common functionalization strategies for the propynyl group in this compound?

The propynyl group undergoes alkyne-specific reactions:

- Cycloadditions : Copper-catalyzed azide-alkyne click reactions for bioconjugation.

- Cross-Dehydrogenative Coupling (CDC) : Iron(II)-catalyzed C-2 cyanomethylation with acetonitrile derivatives under oxidative conditions .

- Ethynylation : Favorsky reaction with aldehydes to form hydroxypropynyl derivatives, as demonstrated in pyrrolecarbaldehyde systems .

Advanced Research Questions

Q. How do catalytic systems influence regioselectivity in C–N coupling reactions involving this compound?

Palladium-Schiff base complexes immobilized on metal-organic frameworks (MOFs) enhance regioselectivity. For instance, [Cu(BDC-NH₂)@Schiff base Pd(II)] achieves >80% yield in C–N coupling by stabilizing the transition state via π-π interactions between the MOF and arylboronic acid . Reaction parameters like solvent (DMF vs. THF) and temperature (70°C vs. 100°C) significantly alter regioselectivity: DMF reduces side reactions by maintaining anhydrous conditions, while higher temperatures promote undesired formate byproducts .

Q. What computational methods are used to predict the reactivity of this compound in catalytic cycles?

Density Functional Theory (DFT) calculations model transition states in palladium-catalyzed reactions. Key findings include:

- Electron-withdrawing effects : The carbonitrile group lowers the LUMO energy, facilitating oxidative addition of aryl halides.

- Steric maps : Propynyl substituents create steric hindrance at the C-5 position, directing coupling to the C-3 site .

Validated experimentally via HRMS and X-ray crystallography in related tricyclic derivatives .

Q. How can contradictory data on reaction yields be resolved in synthetic protocols?

Case study: Discrepancies in CDC reaction yields (50–85%) arise from trace moisture in acetonitrile derivatives. Mitigation strategies include:

Q. What are the challenges in crystallizing this compound derivatives for X-ray analysis?

- Flexible propynyl chain : Hinders lattice packing. Solution: Co-crystallization with bulky counterions (e.g., PF₆⁻) .

- Polymorphism : Use of high-throughput screening (HTS) with 96-well plates to identify stable crystal forms .

- Twinned crystals : SHELXD software resolves twinning via dual-space algorithms, achieving R-factors < 5% .

Methodological Recommendations

- Synthetic Optimization : Screen solvents (DMF, THF, MeCN) and catalysts (Pd, Fe, Cu) using Design of Experiments (DoE) to maximize yield .

- Analytical Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to confirm regiochemistry .

- Data Reproducibility : Archive raw spectral data and crystallization conditions in open-access repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.